molecular formula C9H8BrClN2O2 B2620049 4-bromo-N'-(2-chloroacetyl)benzohydrazide CAS No. 199938-23-3

4-bromo-N'-(2-chloroacetyl)benzohydrazide

Cat. No.: B2620049
CAS No.: 199938-23-3
M. Wt: 291.53
InChI Key: ANJMNKUMSGITKU-UHFFFAOYSA-N
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Description

4-bromo-N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H8BrClN2O2 and a molecular weight of 291.53 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-(2-chloroacetyl)benzohydrazide typically involves the reaction of 4-bromobenzoic acid with hydrazine hydrate to form 4-bromobenzohydrazide. This intermediate is then reacted with chloroacetyl chloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 4-bromo-N’-(2-chloroacetyl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-(2-chloroacetyl)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetyl group.

    Oxidation and Reduction Reactions: The hydrazide moiety can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of corresponding acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields the corresponding amines or alcohols.

Scientific Research Applications

4-bromo-N’-(2-chloroacetyl)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N’-(2-chloroacetyl)benzohydrazide involves its interaction with various molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N’-(2-chloroacetyl)benzohydrazide: This compound is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions.

    4-chloro-N’-(2-chloroacetyl)benzohydrazide: Similar structure but with a chlorine atom instead of bromine.

    4-bromo-N’-(2-fluoroacetyl)benzohydrazide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of both bromine and chlorine atoms in 4-bromo-N’-(2-chloroacetyl)benzohydrazide makes it unique in terms of its reactivity and potential applications. The combination of these halogens can lead to distinct chemical properties and interactions compared to other similar compounds.

Properties

IUPAC Name

4-bromo-N'-(2-chloroacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O2/c10-7-3-1-6(2-4-7)9(15)13-12-8(14)5-11/h1-4H,5H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJMNKUMSGITKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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